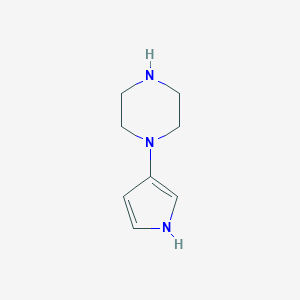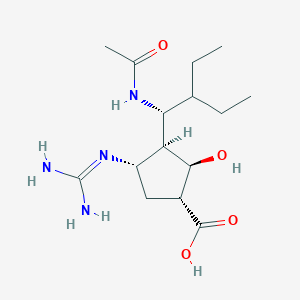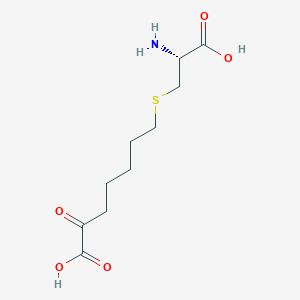![molecular formula C₂₄H₂₅ClN₄OS B1145002 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 CAS No. 684269-12-3](/img/new.no-structure.jpg)
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 is a complex organic molecule with significant applications in medicinal chemistry. It is known for its role as an atypical antipsychotic agent, primarily used in the treatment of schizophrenia and bipolar disorder .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2 involves multiple steps, starting from the appropriate benzisothiazole and piperazine derivatives. The key steps include:
Formation of the Piperazine Derivative: The piperazine derivative is synthesized by reacting 1,2-benzisothiazole with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Cyclization: The resulting compound undergoes cyclization to form the indole structure.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Utilizing large reactors for each step of the synthesis.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine gas or bromine.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Primarily used as an antipsychotic agent in the treatment of schizophrenia and bipolar disorder.
Industry: Employed in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects by interacting with multiple neurotransmitter receptors in the brain:
Dopamine Receptors: Acts as an antagonist at dopamine D2 receptors, reducing dopamine activity.
Serotonin Receptors: Modulates serotonin receptors, including 5-HT1A and 5-HT2A, contributing to its antipsychotic effects.
Pathways Involved: The compound affects various neural pathways, leading to its therapeutic effects in psychiatric disorders.
Comparaison Avec Des Composés Similaires
5-[2-[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-3-(1-methylethylidene)-2: is unique compared to other similar compounds due to its specific chemical structure and pharmacological profile. Similar compounds include:
Ziprasidone: Another antipsychotic with a similar structure but different pharmacokinetics.
Lurasidone: Shares some structural similarities but has distinct therapeutic effects and side effect profiles.
Propriétés
Numéro CAS |
684269-12-3 |
|---|---|
Formule moléculaire |
C₂₄H₂₅ClN₄OS |
Poids moléculaire |
453 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)



